1-methyl-2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-pyrrole
Description
1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole is a heterocyclic compound that contains a pyrrole ring substituted with a trifluoromethylphenyl diazenyl group
Properties
Molecular Formula |
C12H10F3N3 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
(1-methylpyrrol-2-yl)-[2-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C12H10F3N3/c1-18-8-4-7-11(18)17-16-10-6-3-2-5-9(10)12(13,14)15/h2-8H,1H3 |
InChI Key |
RNPPZDFKJKECAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1N=NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole typically involves the reaction of 1-methylpyrrole with a diazonium salt derived from 2-(trifluoromethyl)aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The diazonium salt then undergoes a coupling reaction with 1-methylpyrrole to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the diazenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or aminated pyrrole derivatives.
Scientific Research Applications
1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-[(1E)-2-[2-(fluoromethyl)phenyl]diazen-1-yl]pyrrole
- 1-methyl-2-[(1E)-2-[2-(chloromethyl)phenyl]diazen-1-yl]pyrrole
- 1-methyl-2-[(1E)-2-[2-(bromomethyl)phenyl]diazen-1-yl]pyrrole
Uniqueness
1-methyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]diazen-1-yl]pyrrole is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
